1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine
Overview
Description
1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine, commonly referred to as EMPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. EMPP belongs to the class of piperazine compounds and has been found to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of EMPP is not fully understood. However, studies have shown that EMPP inhibits the activity of various enzymes involved in the proliferation and survival of cancer cells. EMPP has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, EMPP has been shown to inhibit the replication of herpes simplex virus by interfering with viral DNA synthesis.
Biochemical and Physiological Effects
EMPP has been shown to have a wide range of biochemical and physiological effects. Studies have shown that EMPP can induce cell cycle arrest and inhibit the migration and invasion of cancer cells. EMPP has also been found to reduce the production of pro-inflammatory cytokines and chemokines, suggesting that it has anti-inflammatory properties. In addition, EMPP has been shown to reduce the expression of genes involved in angiogenesis, or the formation of new blood vessels, which is a critical process for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
EMPP has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and yield. EMPP has also been shown to exhibit potent biological activity at low concentrations, making it a suitable compound for in vitro and in vivo studies. However, EMPP also has some limitations. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. In addition, EMPP has not been extensively studied in animal models, and its safety profile has not been fully evaluated.
Future Directions
There are several future directions for research on EMPP. One area of interest is the development of novel formulations that can improve the solubility and bioavailability of EMPP. Another area of research is the evaluation of EMPP in animal models to determine its safety and efficacy. Additionally, further studies are needed to elucidate the mechanism of action of EMPP and to identify potential molecular targets for its therapeutic applications. Finally, the potential use of EMPP as a radiopharmaceutical for imaging and therapy is an area of interest that warrants further investigation.
Conclusion
EMPP is a promising compound that has been extensively studied for its potential therapeutic applications. Its antitumor, antiviral, and anti-inflammatory properties make it a potential candidate for the treatment of various diseases. The synthesis of EMPP has been optimized to yield high purity and yield, making it a suitable compound for biological studies. Further research is needed to fully understand the mechanism of action of EMPP and to identify potential molecular targets for its therapeutic applications.
Scientific Research Applications
EMPP has been extensively studied for its potential therapeutic applications. It has been found to possess antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. EMPP has also been found to exhibit antiviral activity against herpes simplex virus type 1 and type 2. In addition, EMPP has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
1-(3-ethyl-4-methoxyphenyl)sulfonyl-4-(2-methylphenyl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-4-17-15-18(9-10-20(17)25-3)26(23,24)22-13-11-21(12-14-22)19-8-6-5-7-16(19)2/h5-10,15H,4,11-14H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTETXEPKNMVCDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethyl-4-methoxyphenyl)sulfonyl-4-(2-methylphenyl)piperazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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